Diethylphosphate

Description

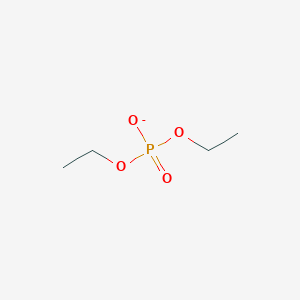

Structure

3D Structure

Propriétés

Numéro CAS |

48042-47-3 |

|---|---|

Formule moléculaire |

C4H10O4P- |

Poids moléculaire |

153.09 g/mol |

Nom IUPAC |

diethyl phosphate |

InChI |

InChI=1S/C4H11O4P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3,(H,5,6)/p-1 |

Clé InChI |

UCQFCFPECQILOL-UHFFFAOYSA-M |

SMILES |

CCOP(=O)([O-])OCC |

SMILES canonique |

CCOP(=O)([O-])OCC |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethylphosphate: Reaction Conditions and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to diethylphosphate ((C₂H₅O)₂PO₂H), a key intermediate in the synthesis of various organophosphorus compounds and a metabolite in the biodegradation of pesticides and nerve agents. This document details the reaction conditions, mechanisms, and experimental protocols for the most common and effective methods of its preparation.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several distinct chemical pathways. The most prominent methods involve the use of phosphorus pentoxide, phosphoryl chloride, the hydrolysis of triethyl phosphate, and the conversion of diethyl phosphite. Each approach offers unique advantages and disadvantages concerning yield, purity, and reaction conditions.

Reaction of Phosphorus Pentoxide with Ethanol

This direct method involves the reaction of phosphorus pentoxide (P₄O₁₀) with ethanol. It is a highly exothermic reaction that typically yields a mixture of monoethyl and diethyl phosphoric acids.[1][2] Careful control of the reaction temperature is crucial to manage the exothermicity and influence the product distribution.

Reaction Scheme: P₄O₁₀ + 6 C₂H₅OH → 2 (C₂H₅)₂PO(OH) + 2 C₂H₅OPO(OH)₂

Reaction Mechanism:

The reaction proceeds through the nucleophilic attack of the hydroxyl group of ethanol on the electrophilic phosphorus atoms of phosphorus pentoxide. The P-O-P bonds of the P₄O₁₀ cage are sequentially cleaved by ethanol molecules. The initial attack forms a phosphate ester, and subsequent attacks on the same phosphorus atom or adjacent phosphorus atoms lead to the formation of mono- and di-substituted phosphate esters. The product ratio is highly dependent on the stoichiometry of the reactants and the reaction conditions.

Figure 1: General reaction scheme for the synthesis of ethyl phosphates from phosphorus pentoxide and ethanol.

Experimental Protocol:

A detailed experimental protocol for a similar reaction yielding a mixture of ethyl phosphates is as follows:

-

Ethanol is cooled to 0°C in an ice bath.

-

Phosphorus pentoxide is added in small portions to the cold ethanol, with the molar ratio of -OH groups to P atoms being 4:1.

-

After the addition of each portion of P₄O₁₀, the temperature of the mixture is allowed to rise to 13-14°C.

-

After the final addition, the reaction is allowed to warm to room temperature and stirred for 12 hours.

-

Excess ethanol is removed by rotary evaporation.[3]

This specific protocol resulted in a 95% yield of a mixture of monoethyl phosphate and this compound, with this compound being the major component.[3]

| Parameter | Value | Reference |

| Reactants | Phosphorus pentoxide, Ethanol | [1][2][3] |

| Molar Ratio (-OH:P) | 4:1 | [3] |

| Temperature | 0°C initially, then room temp. | [3] |

| Reaction Time | 12 hours | [3] |

| Yield | 95% (of mixed esters) | [3] |

Table 1: Reaction conditions for the synthesis of ethyl phosphates from phosphorus pentoxide and ethanol.

Reaction of Phosphoryl Chloride with Ethanol

A common and versatile method for synthesizing phosphate esters involves the use of phosphoryl chloride (POCl₃).[2][4] This multi-step process typically proceeds through the formation of diethyl chlorophosphate, which is subsequently hydrolyzed to this compound.[2][5] The use of a base, such as triethylamine or pyridine, is often required to neutralize the HCl byproduct.[5]

Reaction Scheme:

Step 1: Formation of Diethyl Chlorophosphate POCl₃ + 2 C₂H₅OH → (C₂H₅O)₂POCl + 2 HCl

Step 2: Hydrolysis of Diethyl Chlorophosphate (C₂H₅O)₂POCl + H₂O → (C₂H₅O)₂PO(OH) + HCl

Reaction Mechanism:

The synthesis begins with the nucleophilic attack of ethanol on the phosphorus atom of phosphoryl chloride, leading to the displacement of a chloride ion. This process is repeated with a second molecule of ethanol to form diethyl chlorophosphate. The subsequent hydrolysis of diethyl chlorophosphate involves the nucleophilic attack of water on the phosphorus atom, displacing the final chloride ion to yield this compound.

Figure 2: Two-step synthesis of this compound from phosphoryl chloride and ethanol.

Experimental Protocol (for a similar phosphate ester):

The following protocol describes the synthesis of geranyl diethyl phosphate, which illustrates the general methodology:

-

Geraniol (1.0 equiv), pyridine (2.5 equiv), and diethyl ether are combined in a flask and cooled to -30°C.

-

Diethyl chlorophosphate (1.5 equiv) is added dropwise.

-

The reaction is allowed to warm to 23°C and stirred for 6.5 hours.

-

The reaction is quenched with ethyl acetate and water.

-

The organic layer is washed with HCl, saturated NaHCO₃, and brine, then dried and concentrated.

-

The crude product is purified by silica gel chromatography.[6]

| Parameter | Value | Reference |

| Reactants | Phosphoryl Chloride, Ethanol | [2][5] |

| Intermediate | Diethyl Chlorophosphate | [2][5] |

| Hydrolysis | With Water | [2] |

| Base | Triethylamine or Pyridine | [5] |

| Yield | Not specified for DEP |

Table 2: General reaction conditions for the synthesis of this compound from phosphoryl chloride.

Hydrolysis of Triethyl Phosphate

This compound can be synthesized by the controlled hydrolysis of triethyl phosphate ((C₂H₅O)₃PO). This reaction can be performed under neutral or acidic conditions, with the reaction rate being significantly influenced by pH and temperature.[1][7] The hydrolysis of triethyl phosphate is relatively slow, especially under acidic conditions.[1][7][8]

Reaction Scheme: (C₂H₅O)₃PO + H₂O → (C₂H₅O)₂PO(OH) + C₂H₅OH

Reaction Mechanism:

The hydrolysis of triethyl phosphate can proceed via an Sₙ2 mechanism.[9] Under acidic conditions, the phosphoryl oxygen is protonated, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. The reaction involves the formation of a pentacoordinate transition state, followed by the departure of an ethanol molecule.

Figure 3: Simplified mechanism of acid-catalyzed hydrolysis of triethyl phosphate.

Experimental Protocol and Quantitative Data:

-

kFHR (First Hydrolysis) = 7.0 × 10⁻³ s⁻¹

-

kSHR (Second Hydrolysis) = 6.8 × 10⁻³ s⁻¹

| Parameter | Value | Reference |

| Reactants | Triethyl Phosphate, Water | [1][7] |

| Catalyst | Acid (optional) | [1][7] |

| Activation Energy (ΔG‡) | ~20 kcal·mol⁻¹ | [7][8] |

| Reaction Rate (kFHR) | 7.0 × 10⁻³ s⁻¹ | [7][8] |

Table 3: Kinetic data for the hydrolysis of triethyl phosphate.

Synthesis from Diethyl Phosphite

Diethyl phosphite ((C₂H₅O)₂P(O)H) is a versatile intermediate that can be converted to this compound.[10] One common method is the Atherton-Todd reaction, where diethyl phosphite is chlorinated with carbon tetrachloride in the presence of a base to form diethyl chlorophosphate, which is then hydrolyzed as described previously.[5][11]

Reaction Scheme (Atherton-Todd followed by Hydrolysis):

-

(C₂H₅O)₂P(O)H + CCl₄ + 2 R₃N → (C₂H₅O)₂POCl + R₃NH⁺Cl⁻ + CHCl₃

-

(C₂H₅O)₂POCl + H₂O → (C₂H₅O)₂PO(OH) + HCl

Experimental Workflow:

References

- 1. Triethyl Phosphate | (C2H5)3PO4 | CID 6535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. pp.bme.hu [pp.bme.hu]

- 4. Phosphoryl chloride - Wikipedia [en.wikipedia.org]

- 5. Diethyl chlorophosphate - general description and application - Georganics [georganics.sk]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. An experimental and theoretical approach on stability towards hydrolysis of triethyl phosphate and its effects on the microstructure of sol-gel-derived bioactive silicate glass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdmf.org.br [cdmf.org.br]

- 9. researchgate.net [researchgate.net]

- 10. Diethylphosphite - Wikipedia [en.wikipedia.org]

- 11. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]

Diethyl Phosphate: A Comprehensive Technical Guide on its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl phosphate (DEP), a dialkyl phosphate ester, is a molecule of significant interest in various scientific disciplines, including toxicology, environmental science, and drug development. As a primary metabolite of numerous organophosphate pesticides and nerve agents, understanding its chemical behavior is paramount for assessing the biological impact of these widely used compounds.[1][2][3] This technical guide provides an in-depth exploration of the chemical properties and reactivity of diethyl phosphate, supported by quantitative data, detailed experimental methodologies, and visual representations of its interactions and degradation pathways.

Chemical and Physical Properties

Diethyl phosphate is a colorless to pale yellow liquid at room temperature.[4] It is characterized by its solubility in water and a variety of organic solvents, a property conferred by its polar phosphate group and nonpolar ethyl substituents.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₁O₄P | [4] |

| Molecular Weight | 154.10 g/mol | [4] |

| Density | 1.29 g/cm³ | [4] |

| Melting Point | 6 °C | [4] |

| Boiling Point | 203 °C | [4] |

| Flash Point | 91 °C | [4] |

| pKa | ~1.42 | [5] |

| Water Solubility | Soluble | [3][4] |

| Organic Solvent Solubility | Soluble in ethanol, ether, acetone, chloroform, and methanol. | [3][4][5] |

Table 1: Physicochemical Properties of Diethyl Phosphate

Reactivity of Diethyl Phosphate

The reactivity of diethyl phosphate is centered around the phosphorus atom and the ester linkages. It is susceptible to nucleophilic attack and hydrolysis, and its stability is influenced by pH and the presence of catalytic agents.

Hydrolysis

The hydrolysis of diethyl phosphate, leading to the cleavage of the phosphoester bonds, can proceed under both acidic and basic conditions. The mechanism of hydrolysis for organophosphate esters like DEP generally follows a nucleophilic substitution pathway at the phosphorus center, often classified as an SN2-type reaction.[6][7]

Acid-Catalyzed Hydrolysis: In acidic media, the phosphoryl oxygen is protonated, increasing the electrophilicity of the phosphorus atom and making it more susceptible to nucleophilic attack by water. Studies on related organophosphate esters suggest that the acid-catalyzed hydrolysis of diethyl phosphate would proceed via an A-2 mechanism, involving a bimolecular transition state.[8][9]

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the phosphorus center and displacing an ethoxide leaving group. The rate of alkaline hydrolysis is generally faster than that of acid-catalyzed or neutral hydrolysis.[7]

Enzymatic Degradation

In biological systems, diethyl phosphate is a common metabolite of organophosphate pesticides. Its formation is primarily the result of detoxification pathways mediated by enzymes such as phosphotriesterases (PTEs). These enzymes catalyze the hydrolysis of the parent organophosphate, cleaving the ester bond and yielding diethyl phosphate and an alcohol.[10]

Reactivity with Electrophiles and Nucleophiles

Detailed studies on the reactivity of diethyl phosphate with electrophiles and nucleophiles are less common than for its precursor, diethyl phosphite. However, based on the principles of organophosphorus chemistry, the following reactivity can be inferred:

-

As a Nucleophile: The anionic form of diethyl phosphate can act as a nucleophile, with the oxygen atoms of the phosphate group being the primary sites of attack. However, it is a relatively weak nucleophile compared to its corresponding phosphite.

-

Reactions with Electrophiles: While direct alkylation or acylation of the phosphate oxygen is possible, such reactions are not as facile as with more nucleophilic phosphorus compounds. Much of the literature focuses on the reactions of diethyl phosphite, which can be deprotonated to form a highly nucleophilic species that readily reacts with electrophiles like alkyl halides in the Michaelis-Becker reaction.[11][12][13]

Experimental Protocols

Synthesis of Diethyl Phosphate

A common laboratory-scale synthesis of diethyl phosphate involves the reaction of phosphorus pentoxide with ethanol.[4][14][15]

Materials:

-

Phosphorus pentoxide (P₄O₁₀)

-

Absolute ethanol

-

Round-bottom flask

-

Ice bath

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Cool absolute ethanol in a round-bottom flask to 0 °C using an ice bath.

-

Slowly add phosphorus pentoxide to the cold ethanol in small portions with continuous stirring. The reaction is highly exothermic and the temperature should be maintained close to 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12 hours.

-

Remove the excess ethanol using a rotary evaporator to obtain a mixture of monoethyl and diethyl phosphate.

Analysis of Diethyl Phosphate Hydrolysis

The rate of hydrolysis of diethyl phosphate can be monitored using various analytical techniques, with ³¹P NMR spectroscopy being particularly effective for observing the changes in phosphorus-containing species.[16]

Materials:

-

Diethyl phosphate

-

Acidic or basic aqueous solution of known concentration

-

Constant temperature bath

-

NMR tubes

-

³¹P NMR spectrometer

Procedure:

-

Prepare a solution of diethyl phosphate in the desired acidic or basic medium.

-

Place the reaction mixture in a constant temperature bath to maintain a stable reaction temperature.

-

At regular time intervals, withdraw aliquots of the reaction mixture and transfer them to NMR tubes.

-

Acquire ³¹P NMR spectra for each aliquot.

-

Integrate the signals corresponding to diethyl phosphate and the hydrolysis product (monoethyl phosphate) to determine their relative concentrations over time.

-

Plot the concentration of diethyl phosphate versus time to determine the reaction kinetics.

Biological Implications and Signaling Pathway Interactions

Recent research has highlighted the potential for diethyl phosphate to act as an endocrine-disrupting chemical.[1][17] Studies have shown that DEP can interfere with the thyroid hormone system by interacting with key proteins involved in hormone synthesis, transport, and receptor binding.[1] This interference can disrupt the normal signaling pathways of thyroid hormones, which are crucial for regulating metabolism, growth, and development.[10]

Conclusion

Diethyl phosphate exhibits a rich and complex chemical profile. Its properties as a water-soluble organophosphate ester dictate its environmental fate and biological interactions. The reactivity of DEP, particularly its susceptibility to hydrolysis and its role as a stable metabolite of enzymatic degradation, are key to understanding its toxicological significance. While its direct reactivity with electrophiles and nucleophiles is less explored than that of related phosphites, the fundamental principles of organophosphorus chemistry provide a framework for predicting its behavior. The emerging evidence of its endocrine-disrupting capabilities, specifically its interference with thyroid hormone signaling, underscores the importance of continued research into the multifaceted nature of this ubiquitous compound. This guide serves as a foundational resource for professionals engaged in the study and management of organophosphate compounds and their metabolic products.

References

- 1. Assessment of the endocrine-disrupting effects of diethyl phosphate, a nonspecific metabolite of organophosphorus pesticides, by in vivo and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of Diethyl Phosphate, a Non-Specific Metabolite of Organophosphorus Pesticides, on Serum Lipid, Hormones, Inflammation, and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diethyl phosphate - general description and application - Georganics [georganics.sk]

- 4. benchchem.com [benchchem.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Disruption in Thyroid Signaling Pathway: A Mechanism for the Effect of Endocrine-Disrupting Chemicals on Child Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diethylphosphite - Wikipedia [en.wikipedia.org]

- 12. Synthesis of phosphorothioates using thiophosphate salts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pp.bme.hu [pp.bme.hu]

- 15. CN103833785A - Synthetic method for phosphate ester - Google Patents [patents.google.com]

- 16. osti.gov [osti.gov]

- 17. researchgate.net [researchgate.net]

Diethylphosphate: A Key Metabolite of Organophosphorus Pesticides - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of diethylphosphate (DEP), a principal non-specific metabolite of a wide range of organophosphorus (OP) pesticides. Due to its prevalence as a breakdown product of numerous commonly used insecticides, DEP serves as a crucial biomarker for assessing human exposure to this class of compounds. This document details the formation of DEP from parent OP pesticides, its toxicological significance, and presents a thorough examination of the analytical methodologies employed for its detection and quantification in biological matrices. A special focus is placed on providing detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, this guide includes a compilation of quantitative data on DEP levels in various human populations and visual representations of key metabolic and signaling pathways to facilitate a deeper understanding of its role in toxicology and drug development.

Introduction

Organophosphorus (OP) pesticides are a diverse group of chemicals extensively used in agriculture and public health to control a wide variety of pests.[1] Human exposure to these compounds is a significant public health concern due to their potential for neurotoxicity.[2][3] Following exposure, OP pesticides are metabolized in the body to various dialkyl phosphates (DAPs), which are subsequently excreted in the urine.[1] this compound (DEP) is a major urinary metabolite for a significant number of OP pesticides, including chlorpyrifos, parathion, and diazinon.[1][3] Consequently, the measurement of urinary DEP levels is a widely accepted method for biomonitoring recent cumulative exposure to these pesticides.[1] This guide provides an in-depth technical resource for professionals involved in the study of OP pesticide exposure and its consequences.

Formation and Toxicological Significance

Metabolic Pathway of this compound Formation

Organophosphorus pesticides containing diethyl ester moieties undergo metabolic transformation in the body, primarily in the liver, through a series of enzymatic reactions. The general pathway involves an initial oxidative desulfuration for phosphorothioates (P=S) to their more toxic oxon (P=O) analogs, followed by hydrolysis to yield DEP.[4][5] This process is catalyzed by enzymes such as cytochrome P450s and esterases.[4]

Toxicological Significance

The primary mechanism of toxicity for OP pesticides is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine.[3][6] Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of cholinergic receptors and a range of neurotoxic effects.[3] While DEP itself is not considered to be a direct inhibitor of AChE, its presence in biological samples is a direct indicator of exposure to the parent OP compounds that are potent AChE inhibitors.[7]

Recent research also suggests that DEP may have endocrine-disrupting effects, potentially by interfering with thyroid hormone regulation.[1][8] Studies in animal models have shown that chronic exposure to DEP can lead to alterations in thyroid hormone levels and related gene expression.[8]

Quantitative Data on this compound Levels

Urinary concentrations of DEP can vary significantly depending on factors such as age, diet, and occupational exposure. The following tables summarize representative data from various biomonitoring studies.

Table 1: Urinary this compound (DEP) Levels in the General Population

| Population Studied | Country/Region | Sample Size (n) | Geometric Mean (GM) (µg/L) | Median (µg/L) | 95th Percentile (µg/L) | Citation(s) |

| Adults (NHANES 1999-2008) | USA | - | - | - | - | [7] |

| Adults | Israel | 247 | - | - | - | [9] |

| Midlife Women (SWAN-MPS) | USA | 963 | - | - | - | [10] |

| Pregnant Women | Netherlands | - | - | 13.0 nmol/L | - | [11] |

Table 2: Urinary this compound (DEP) Levels in Occupationally Exposed Populations

| Population Studied | Country/Region | Sample Size (n) | Median Concentration (pg/mg) | Notes | Citation(s) |

| Agricultural Workers | - | - | 812.9 | Compared to 51.2 pg/mg in the general population. | [12] |

| Various Occupational Exposures | - | - | - | 95th percentile of total urinary alkyl phosphates is 122 µmol/mol creatinine. | [13] |

Experimental Protocols for this compound Analysis

The accurate quantification of DEP in biological matrices, primarily urine, is essential for exposure assessment. Due to its polar nature, analysis by gas chromatography often requires a derivatization step. Liquid chromatography coupled with tandem mass spectrometry offers an alternative that may not require derivatization.

Protocol 1: Analysis of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a common method for the analysis of DEP in urine using GC-MS, which includes a derivatization step to increase the volatility of the analyte.

4.1.1. Sample Preparation and Extraction

-

Thaw frozen urine samples to room temperature and vortex for 1 minute.

-

Pipette a known volume of urine (e.g., 1-5 mL) into a screw-cap glass tube.[14]

-

Add an internal standard solution (e.g., dibutylphosphate).[14]

-

Acidify the sample with hydrochloric acid.[14]

-

Add an extraction solvent (e.g., a mixture of diethyl ether and acetonitrile) and shake vigorously.[14]

-

Centrifuge to separate the organic and aqueous layers.[14]

-

Transfer the organic layer to a clean tube.

4.1.2. Derivatization

-

The extracted DEP is derivatized to a less polar and more volatile compound. A common derivatizing agent is pentafluorobenzyl bromide (PFBBr).[2][15]

-

Add PFBBr and a catalyst (e.g., potassium carbonate) to the extract.[14]

-

Heat the mixture (e.g., at 40°C overnight) to facilitate the reaction.[15]

-

After cooling, perform a second liquid-liquid extraction with a non-polar solvent like n-hexane to isolate the derivatized DEP.[14]

-

Concentrate the final extract under a gentle stream of nitrogen before GC-MS analysis.[14]

4.1.3. Instrumental Analysis

-

Gas Chromatograph (GC):

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Injector: Splitless mode.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes.

-

Carrier Gas: Helium.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

-

Protocol 2: Analysis of this compound in Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a sensitive and selective alternative for DEP analysis, often with simpler sample preparation as derivatization is typically not required.[16]

4.2.1. Sample Preparation and Extraction

-

Thaw frozen urine samples to room temperature and vortex for 1 minute.

-

Pipette a small volume of urine (e.g., 200 µL) into a microcentrifuge tube.[16]

-

Add an internal standard solution (e.g., isotopically labeled DEP-d10).[12]

-

Perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., cold ethyl acetate), vortexing, and centrifuging.[16]

-

Transfer the supernatant, dry it down under nitrogen, and reconstitute the residue in a solvent compatible with the LC mobile phase (e.g., acetonitrile).[16]

4.2.2. Instrumental Analysis

-

Liquid Chromatograph (LC):

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid.

-

-

Tandem Mass Spectrometer (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both DEP and the internal standard, providing high selectivity and sensitivity.[16]

-

Conclusion

This compound is a critical biomarker for assessing human exposure to a wide range of organophosphorus pesticides. Understanding its formation, toxicological implications, and the analytical methods for its detection is paramount for researchers, scientists, and drug development professionals. The detailed protocols and compiled data in this guide serve as a valuable resource for conducting biomonitoring studies and for furthering our understanding of the health effects associated with OP pesticide exposure. The continued refinement of analytical techniques and the expansion of biomonitoring programs will be essential for mitigating the risks posed by these widely used chemicals.

References

- 1. researchgate.net [researchgate.net]

- 2. Automated solid phase extraction, on-support derivatization and isotope dilution-GC/MS method for the detection of urinary dialkyl phosphates in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. epa.gov [epa.gov]

- 6. Graphene Oxide-Based Materials for the Remediation of Neurotoxic Organophosphates | MDPI [mdpi.com]

- 7. Biomonitoring Data Tables for Environmental Chemicals | CDC [cdc.gov]

- 8. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cris.bgu.ac.il [cris.bgu.ac.il]

- 10. Determinants of urinary dialkyl phosphate metabolites in midlife women: the Study of Women’s Health Across the Nation Multi-Pollutant Study (SWAN-MPS) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 12. researchgate.net [researchgate.net]

- 13. Biological monitoring of exposure to organophosphate pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Environmental Degradation Pathways of Diethylphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylphosphate (DEP) is a dialkyl phosphate ester that primarily enters the environment as a degradation product of various organophosphorus (OP) compounds, including pesticides such as chlorpyrifos and parathion, as well as industrial chemicals.[1][2] Understanding the environmental fate of DEP is crucial for assessing the long-term ecological impact of its parent compounds. This technical guide provides a comprehensive overview of the primary degradation pathways of DEP, including chemical hydrolysis, biodegradation, and photodegradation. It details the mechanisms, kinetics, influencing factors, and degradation products associated with each pathway, supported by experimental protocols and quantitative data.

Core Degradation Pathways

The environmental persistence of this compound is governed by a combination of abiotic and biotic degradation processes. The principal pathways for its transformation are:

-

Chemical Hydrolysis: The cleavage of the ester bonds in the DEP molecule by water. This process is significantly influenced by pH and temperature.

-

Biodegradation: The breakdown of DEP by microorganisms, which utilize it as a source of phosphorus or carbon. This is a major route of detoxification in soil and water.[3][4]

-

Photodegradation: The degradation of DEP initiated by the absorption of light energy, leading to the formation of reactive species and subsequent breakdown products.

Chemical Hydrolysis

Chemical hydrolysis is a key abiotic process in the degradation of this compound in aqueous environments. The reaction involves the nucleophilic attack of a water molecule or hydroxide ion on the phosphorus atom, leading to the cleavage of the P-O-ethyl ester bond.

Mechanism and Products:

The hydrolysis of this compound proceeds in a stepwise manner, first yielding ethyl phosphate (monoethyl phosphate) and ethanol, and subsequently inorganic phosphate and another molecule of ethanol.

Factors Influencing Hydrolysis:

-

pH: The rate of hydrolysis of organophosphate esters is highly dependent on the pH of the solution.[5][6] Generally, hydrolysis is faster under alkaline conditions due to the higher concentration of the more nucleophilic hydroxide ions.[5][7] Acid-catalyzed hydrolysis can also occur but is typically slower for this compound.

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. The relationship between temperature and the rate constant can often be described by the Arrhenius equation.[8]

Quantitative Data on Hydrolysis:

While specific kinetic data for the hydrolysis of this compound across a wide range of environmental conditions is limited in readily available literature, studies on analogous organophosphate triesters show that half-lives can range from days to years depending on the pH and temperature.[5][9] For instance, many organophosphate triesters are stable at neutral pH but degrade rapidly at pH 13, with half-lives on the order of days or even hours.[5]

| Parameter | Condition | Value | Reference |

| Hydrolysis Half-life (t½) | pH 7, 20°C | Generally stable | [5] (by analogy) |

| pH 9, 20°C | Slower degradation | [5] (by analogy) | |

| pH 11, 20°C | Moderate degradation | [5] (by analogy) | |

| pH 13, 20°C | Rapid degradation | [5] (by analogy) | |

| Primary Degradation Product | All conditions | Ethyl phosphate, Ethanol | Inferred |

| Final Degradation Product | All conditions | Inorganic Phosphate, Ethanol | Inferred |

Note: The data presented is largely qualitative and based on the behavior of structurally similar organophosphate esters due to a lack of specific quantitative studies on this compound hydrolysis under varied environmental conditions.

Experimental Protocol for Determining Hydrolysis Rate:

A standard protocol for determining the hydrolysis rate as a function of pH and temperature is outlined in the OECD Guideline for the Testing of Chemicals 111.[10]

Workflow for Hydrolysis Study:

Biodegradation

Biodegradation is a critical pathway for the detoxification of this compound in soil and aquatic environments. A diverse range of microorganisms, including bacteria and fungi, can utilize DEP as a source of phosphorus and, in some cases, carbon.[4][11]

Mechanism and Products:

The primary mechanism of biodegradation is enzymatic hydrolysis. Phosphodiesterases are a key class of enzymes that catalyze the cleavage of the phosphoester bonds in DEP.[3] The degradation proceeds through the formation of ethyl phosphate and ultimately inorganic phosphate, which can then be assimilated by the microorganisms.

Factors Influencing Biodegradation:

-

Microbial Population: The rate of biodegradation is directly related to the presence, abundance, and activity of microorganisms capable of degrading DEP.[4][12]

-

Soil/Sediment Properties: Soil type, organic matter content, pH, and moisture content can all influence microbial activity and, consequently, the rate of DEP degradation.[12][13] For example, higher microbial biomass and favorable pH conditions can lead to faster degradation.[12]

-

Temperature: Microbial activity is temperature-dependent, with optimal degradation rates occurring within a specific temperature range for the active microbial community.

-

Nutrient Availability: The availability of other nutrients can affect the microbial degradation of DEP, especially when it is utilized as a sole phosphorus source.

Quantitative Data on Biodegradation:

The rate of biodegradation is often expressed as a dissipation time 50 (DT50), which is the time required for 50% of the substance to degrade in a particular system.[5]

| Parameter | System | Condition | DT50 (days) | Reference |

| Biodegradation (DT50) | Soil | Aerobic, 20°C | Varies with soil type | [12] (General principle) |

| River Sediment | Anaerobic, 30°C, pH 7.0 | 15.4 (for Diethyl Phthalate) | [14] (as an analog) | |

| Activated Sludge | Aerobic | Varies | [15][16][17] (General principle) | |

| Primary Degradation Product | All systems | Ethyl phosphate, Ethanol | Inferred | |

| Final Degradation Product | All systems | Inorganic Phosphate, Ethanol, Biomass, CO2 | Inferred |

Experimental Protocol for Determining Soil Biodegradation:

The OECD Guideline 307 provides a detailed protocol for assessing the aerobic and anaerobic transformation of substances in soil.[7][18][19][20][21]

Workflow for Soil Biodegradation Study (OECD 307):

References

- 1. Effects of Diethyl Phosphate, a Non-Specific Metabolite of Organophosphorus Pesticides, on Serum Lipid, Hormones, Inflammation, and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diethyl phosphate | C4H11O4P | CID 654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. epa.gov [epa.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. farm.ucl.ac.be [farm.ucl.ac.be]

- 11. food.ec.europa.eu [food.ec.europa.eu]

- 12. researchgate.net [researchgate.net]

- 13. Intermediates in the Transformation of Phosphonates to Phosphate by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Sonophotolytic diethyl phthalate (DEP) degradation with UVC or VUV irradiation. | Semantic Scholar [semanticscholar.org]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Diethyl hydrogen phosphite | C4H10O3P+ | CID 6327654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. epa.gov [epa.gov]

- 20. esdac.jrc.ec.europa.eu [esdac.jrc.ec.europa.eu]

- 21. medwinpublishers.com [medwinpublishers.com]

Diethyl Phosphate: A Comprehensive Toxicological Profile for Laboratory Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl phosphate (DEP) is an organophosphorus compound and a primary metabolite of several widely used organophosphate pesticides, including chlorpyrifos, diazinon, and parathion.[1] Its prevalence as a biomarker of exposure to these pesticides underscores the importance of understanding its intrinsic toxicological properties.[1] This guide provides a detailed overview of the toxicological profile of diethyl phosphate, compiling available data on its acute and chronic effects, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. The information herein is intended to support laboratory researchers and drug development professionals in the safe handling and informed use of this compound.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 598-02-7 | --INVALID-LINK-- |

| Molecular Formula | C4H11O4P | --INVALID-LINK-- |

| Molecular Weight | 154.10 g/mol | --INVALID-LINK-- |

| Appearance | Colorless, clear liquid | --INVALID-LINK-- |

| Boiling Point | 203 °C at 760 mmHg | --INVALID-LINK-- |

| Melting Point | 6 °C | --INVALID-LINK-- |

| Solubility | Slightly soluble in water | --INVALID-LINK-- |

| Vapor Density | 5.3 | --INVALID-LINK-- |

Toxicological Data

Acute Toxicity

Data on the acute toxicity of diethyl phosphate is limited. However, information from related compounds and safety data sheets provide some insights. It is classified as harmful if swallowed or in contact with skin.[2]

| Route | Species | Value | Classification |

| Oral | Rat | LD50: 2800 mg/kg | Category 4 (Harmful if swallowed) |

| Dermal | Rabbit | LD50: 4720 mg/kg | Category 4 (Harmful in contact with skin) |

Note: The provided LD50 values are based on a material safety data sheet where the specific substance was not unambiguously identified as solely diethyl phosphate. Data for structurally similar compounds like diethyl phosphite show an oral LD50 in rats of 3900 mg/kg.

Chronic Toxicity

Chronic exposure to diethyl phosphate has been shown to induce adverse health effects, particularly on the endocrine system. A 24-week study in adult male rats demonstrated that chronic exposure to DEP can lead to thyroid-related hormone disorders, resulting in symptoms of hyperthyroidism and abnormal expression of thyroid hormone-related genes in the liver.[3]

Genotoxicity

Studies on the genotoxicity of diethyl phosphate and its related compounds, such as diethyldithiophosphate (DEDTP), indicate a potential for DNA damage. In vivo studies using the micronucleus assay in mice have shown that ethylated dialkylphosphates can increase the frequency of micronucleated polychromatic erythrocytes, suggesting a genotoxic effect.[4]

Carcinogenicity

There is currently no classification for diethyl phosphate regarding its carcinogenicity by major regulatory agencies such as the International Agency for Research on Cancer (IARC), the American Conference of Governmental Industrial Hygienists (ACGIH), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA).[2]

Reproductive and Developmental Toxicity

Diethyl phosphate is a known neurotoxin with particular toxicity towards developing fetuses, infants, and children.[5] High exposure levels have been associated with attention deficit, memory impairment, and pervasive developmental disorders.[1]

Mechanisms of Toxicity & Signaling Pathways

The primary mechanism of toxicity for organophosphates and their metabolites like DEP is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[1][6]

Caption: Inhibition of Acetylcholinesterase (AChE) by Diethyl Phosphate (DEP).

Beyond AChE inhibition, evidence suggests that organophosphates can affect other signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular responses to a variety of stimuli.

Caption: Potential involvement of Diethyl Phosphate in the MAPK signaling cascade.

Furthermore, studies on related organophosphate metabolites suggest an impairment of glutamate transport, which can lead to excitotoxicity.[7][8]

Caption: Impairment of Glutamate Transport by Diethyl Phosphate.

Experimental Protocols

Detailed experimental protocols for studies specifically investigating diethyl phosphate are not consistently available in the public domain. However, based on methodologies used for similar compounds and toxicological assays, the following provides an overview of relevant experimental designs.

In Vivo Micronucleus Assay for Genotoxicity

This assay is used to assess the potential of a substance to induce chromosomal damage.

Caption: General workflow for an in vivo micronucleus assay.

Methodology:

-

Animal Dosing: Laboratory animals (e.g., mice) are administered diethyl phosphate, typically via oral gavage or intraperitoneal injection, at various dose levels alongside a control group.

-

Sample Collection: At specific time points after dosing (e.g., 24 and 48 hours), bone marrow is collected from the femur.

-

Slide Preparation: Bone marrow smears are prepared on microscope slides.

-

Staining: The slides are stained with a dye, such as Giemsa, that allows for the differentiation of polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) and the visualization of micronuclei.

-

Microscopic Analysis: A statistically significant number of PCEs (e.g., 2000 per animal) are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess cytotoxicity.

-

Data Analysis: The frequency of micronucleated PCEs in the treated groups is compared to the control group to determine if there is a statistically significant increase.

Acetylcholinesterase Inhibition Assay (In Vitro)

This assay quantifies the inhibitory effect of a compound on the activity of acetylcholinesterase.

Methodology:

-

Reagent Preparation: Prepare a phosphate buffer, a solution of acetylcholinesterase, a substrate solution (e.g., acetylthiocholine iodide), and Ellman's reagent (DTNB). Prepare serial dilutions of diethyl phosphate.

-

Assay Procedure:

-

In a 96-well plate, add the phosphate buffer, the acetylcholinesterase solution, and the different concentrations of diethyl phosphate.

-

Incubate the plate to allow for the interaction between the enzyme and the inhibitor.

-

Add the substrate (acetylthiocholine) to initiate the enzymatic reaction.

-

Add Ellman's reagent (DTNB). The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoic acid).

-

-

Measurement: Measure the absorbance of the yellow product at a specific wavelength (e.g., 412 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of AChE inhibition for each concentration of diethyl phosphate compared to a control without the inhibitor. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion

The available toxicological data for diethyl phosphate, primarily derived from studies on related organophosphorus compounds and its role as a major metabolite of several pesticides, indicate that it is a compound of significant toxicological concern. Its primary mechanism of action involves the inhibition of acetylcholinesterase, leading to neurotoxic effects. Furthermore, emerging evidence suggests its potential as a genotoxic agent and an endocrine disruptor, particularly affecting the thyroid axis. While comprehensive quantitative data and detailed experimental protocols specifically for diethyl phosphate are not always readily available, the information presented in this guide provides a crucial foundation for its safe handling and for directing future research to fill the existing data gaps. Researchers and drug development professionals should exercise caution, implement appropriate safety measures, and consider the toxicological profile outlined herein when working with diethyl phosphate.

References

- 1. hmdb.ca [hmdb.ca]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. Assessment of the endocrine-disrupting effects of diethyl phosphate, a nonspecific metabolite of organophosphorus pesticides, by in vivo and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ewg.org [ewg.org]

- 6. Frontiers | A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala [frontiersin.org]

- 7. The neurotoxin diethyl dithiophosphate impairs glutamate transport in cultured Bergmann glia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Diethylphosphate (CAS 598-02-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of diethylphosphate (CAS 598-02-7), a key metabolite of various organophosphate compounds. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and toxicological studies.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for understanding its behavior in biological and environmental systems.

Quantitative Data Summary

| Property | Value | Units | Reference(s) |

| Molecular Formula | C4H11O4P | [1][2][3][4][5] | |

| Molecular Weight | 154.1 | g/mol | [1][2][3][4][5] |

| Melting Point | 6 | °C | [1][2][3][4][5] |

| Boiling Point | 203 | °C | [1][2][3][4][5] |

| 80 @ 0.7 mmHg | °C | [6][7] | |

| Density | 1.29 | g/cm³ | [1][2][3][4][5] |

| Water Solubility | Soluble | [6][8][9] | |

| 44.1 | g/L (Predicted) | [10][11] | |

| pKa (Strongest Acidic) | 1.42 ± 0.50 (Predicted) | [2][5][12] | |

| 1.95 (Predicted) | [10][11] | ||

| logP | 0.41 (Predicted) | [10][11] | |

| Refractive Index | 1.4170 - 1.418 | [2][4][5][13][14][15] | |

| Flash Point | 91 | °C | [2][3][4][5][13] |

| Vapor Pressure | 0.137 @ 25°C | mmHg | [13][15] |

Experimental Protocols for Physicochemical Properties

The determination of the physicochemical properties of chemical substances is standardized by internationally recognized guidelines, primarily those developed by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data consistency and reliability across different laboratories.

Melting Point/Melting Range (OECD 102)

The melting point of this compound is determined using the capillary method as described in OECD Guideline 102.[8][16]

-

Principle: A small, uniform sample of the substance is heated at a controlled rate in a capillary tube. The temperatures at which the substance begins to melt and is completely molten are recorded as the melting range.

-

Apparatus: A melting point apparatus with a heating block and a means to control and measure the temperature accurately, and glass capillary tubes.

-

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-4 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate to a temperature approximately 10°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the start of the melting range.

-

The temperature at which the last solid particle disappears is recorded as the end of the melting range.

-

Boiling Point (OECD 103)

The boiling point of this compound is determined using the ebulliometer method as outlined in OECD Guideline 103.[4][13][17][18]

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The ebulliometer method involves measuring the temperature of the boiling liquid and its vapor in equilibrium.

-

Apparatus: An ebulliometer, which consists of a boiling flask, a condenser, and a thermometer or thermocouple.

-

Procedure:

-

The ebulliometer is filled with this compound.

-

The liquid is heated to its boiling point.

-

The temperature of the vapor-liquid equilibrium is measured.

-

The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa).

-

Density (OECD 109)

The density of liquid this compound is determined using a pycnometer as described in OECD Guideline 109.[2][19][20][21]

-

Principle: Density is the mass of a substance per unit volume. The pycnometer method involves determining the mass of a known volume of the liquid.

-

Apparatus: A pycnometer (a glass flask with a precise volume), a balance, and a constant temperature bath.

-

Procedure:

-

The empty pycnometer is weighed.

-

The pycnometer is filled with this compound and placed in a constant temperature bath until it reaches thermal equilibrium.

-

The pycnometer is removed from the bath, and the volume is adjusted precisely.

-

The filled pycnometer is weighed.

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

-

Water Solubility (OECD 105)

The water solubility of this compound is determined using the flask method as described in OECD Guideline 105.[3][6][11][14][22]

-

Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined analytically.

-

Apparatus: A flask, a constant temperature shaker or stirrer, and an appropriate analytical instrument (e.g., LC-MS/MS) for concentration measurement.

-

Procedure:

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The flask is agitated at a constant temperature for a sufficient time to reach equilibrium.

-

The solution is allowed to stand to separate any undissolved substance.

-

A sample of the clear aqueous solution is taken and the concentration of this compound is determined using a validated analytical method.

-

Dissociation Constant in Water (pKa) (OECD 112)

The acid dissociation constant (pKa) of this compound is determined using the titration method as outlined in OECD Guideline 112.[23][24][25]

-

Principle: The pKa is the pH at which the concentrations of the acidic and basic forms of a substance are equal. The titration method involves measuring the pH of a solution of the substance as a strong base or acid is added.

-

Apparatus: A pH meter, a buret, and a temperature-controlled vessel.

-

Procedure:

-

A known concentration of this compound is dissolved in water.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve (pH versus volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

-

Biological Interactions and Signaling Pathways

This compound is a metabolite of organophosphorus pesticides and has been shown to exert biological effects, including the induction of oxidative stress and apoptosis. One of the key signaling pathways implicated in these effects is the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][5][7][9][26]

Caption: MAPK signaling pathway induced by organophosphorus compounds.

Experimental Workflow: Analysis of this compound in Urine

The quantification of this compound in urine is a common method for biomonitoring human exposure to organophosphate pesticides. A typical analytical workflow using Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) is presented below.[27][28][29][30][31]

Caption: Analytical workflow for this compound in urine.

References

- 1. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. lcslaboratory.com [lcslaboratory.com]

- 5. mdpi.com [mdpi.com]

- 6. laboratuar.com [laboratuar.com]

- 7. researchgate.net [researchgate.net]

- 8. oecd.org [oecd.org]

- 9. researchgate.net [researchgate.net]

- 10. oecd.org [oecd.org]

- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 12. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. acri.gov.tw [acri.gov.tw]

- 16. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 17. oecd.org [oecd.org]

- 18. laboratuar.com [laboratuar.com]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]

- 22. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 23. oecd.org [oecd.org]

- 24. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 25. oecd.org [oecd.org]

- 26. researchgate.net [researchgate.net]

- 27. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Development and Validation of a New UFLC-MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Simultaneous determination of six dialkylphosphates in urine by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Analysis of dialkyl urine metabolites of organophosphate pesticides by a liquid chromatography mass spectrometry technique - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 31. Frontiers | Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications [frontiersin.org]

Diethyl Phosphate and its Impact on Thyroid Hormones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl phosphate (DEP), a primary metabolite of numerous organophosphorus pesticides, is emerging as a significant endocrine-disrupting chemical (EDC) with the potential to interfere with thyroid hormone homeostasis. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of DEP on the thyroid system. Drawing from in vivo animal studies and in silico molecular modeling, this document outlines the multifaceted ways in which DEP may disrupt thyroid hormone synthesis, transport, metabolism, and receptor-mediated signaling. While direct quantitative data from peer-reviewed literature on the specific effects of DEP on thyroid hormone levels remain limited in the public domain, this guide synthesizes available information to present a coherent model of its disruptive potential. Detailed experimental protocols for key assays and data from related compounds are included to provide context and methodological guidance for future research. Visualizations of the implicated signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the complex interactions between DEP and the thyroid axis.

Introduction

The thyroid hormone system is a critical regulator of metabolism, growth, and development in vertebrates. Disruption of this intricate network by exogenous chemicals can lead to a range of adverse health effects. Organophosphorus pesticides are among the most widely used classes of insecticides globally, leading to widespread human exposure. Diethyl phosphate (DEP) is a common urinary metabolite of these pesticides and is often used as a biomarker of exposure.[1] Emerging evidence suggests that DEP itself may possess intrinsic biological activity as an endocrine disruptor, with a particular impact on the thyroid gland.[2][3]

A key study in this area indicated that chronic exposure to DEP in adult male rats can lead to thyroid-related hormone disorders, manifesting in symptoms of hyperthyroidism.[3] This in vivo observation is supported by in silico molecular docking studies, which predict strong interactions between DEP and a variety of proteins essential for thyroid hormone function.[2] These proteins are involved in the entire lifecycle of thyroid hormones, from their synthesis in the thyroid gland to their transport in the bloodstream and their ultimate action at the cellular level.[2] This guide aims to consolidate the current knowledge on the mechanisms by which DEP may exert these disruptive effects.

Mechanism of Action of Diethyl Phosphate on the Thyroid Axis

The available evidence, primarily from in vivo rat studies and in silico modeling, suggests that DEP can interfere with the thyroid hormone system at multiple levels. The proposed mechanisms are detailed below.

Interference with Thyroid Hormone Synthesis

The synthesis of thyroid hormones, triiodothyronine (T3) and thyroxine (T4), is a multi-step process occurring in the thyroid follicles. Key proteins involved include the sodium-iodide symporter (NIS), which transports iodide into the thyroid cells, and thyroid peroxidase (TPO), which catalyzes the iodination of thyroglobulin and the coupling of iodotyrosine residues.

In silico studies suggest that DEP may interact with proteins involved in thyroid hormone biosynthesis.[2] While specific binding affinities for DEP with these proteins are not yet publicly available, the predicted strong interaction implies a potential for disruption of their normal function. For instance, inhibition of TPO activity would lead to reduced thyroid hormone production.

Disruption of Thyroid Hormone Transport

Thyroid hormones are poorly soluble in water and require transport proteins to circulate in the bloodstream. The primary transport proteins are thyroxine-binding globulin (TBG) and transthyretin (TTR). In silico molecular docking studies have indicated a strong interaction between DEP and proteins involved in thyroid hormone transport.[2] By binding to these transport proteins, DEP could potentially displace T4 and T3, leading to altered levels of free, biologically active hormones.

dot

Caption: Potential disruption of thyroid hormone transport by DEP.

Alteration of Thyroid Hormone Metabolism

The conversion of the prohormone T4 to the more active T3 is a critical step in thyroid hormone action and is catalyzed by deiodinase enzymes. In silico evidence suggests that DEP can interact with proteins involved in thyroid hormone metabolism.[2] Inhibition of deiodinase activity by DEP could lead to a decrease in the production of active T3, thereby reducing thyroid hormone signaling.

Interaction with Thyroid Hormone Receptors

Thyroid hormones exert their biological effects by binding to nuclear thyroid hormone receptors (TRs), which then regulate the transcription of target genes. In silico molecular docking studies predict a strong interaction between DEP and thyroid hormone receptors.[2] This suggests that DEP could act as either an agonist or an antagonist at the receptor, mimicking or blocking the effects of endogenous thyroid hormones.

dot

Caption: Potential interaction of DEP with the thyroid hormone receptor.

In Vivo Evidence of Thyroid Disruption by Diethyl Phosphate

A study on adult male Wistar rats exposed to DEP for 24 weeks reported thyroid-related hormone disorders and symptoms consistent with hyperthyroidism.[3] The study also noted abnormal expression of thyroid hormone-related genes in the liver of these rats.[3] Unfortunately, the specific quantitative data on the changes in serum T3, T4, and TSH levels from this study are not publicly available.

Another multigenerational study in rats exposed to DEP reported histopathological changes in the thyroid gland, including follicular shrinkage and loss of thyroglobulin, which were more pronounced in the F2 generation.[4]

Table 1: Summary of In Vivo Effects of Diethyl Phosphate on the Thyroid System in Rats

| Parameter | Species/Sex | Exposure Details | Observed Effects | Citation |

| Serum Hormones | Male Wistar Rats | Chronic exposure (24 weeks) | Thyroid-related hormone disorders, symptoms of hyperthyroidism. | [3] |

| Gene Expression | Male Wistar Rats | Chronic exposure (24 weeks) | Abnormal expression of thyroid hormone-related genes in the liver. | [3] |

| Thyroid Histology | Male and Female Rats | Multigenerational exposure | Follicular shrinkage, loss of thyroglobulin, fibrosis of interfollicular tissue. | [4] |

Note: Specific quantitative data on hormone level changes were not available in the cited abstract.

In Silico Evidence for Interaction with Thyroid-Related Proteins

Molecular docking simulations have been employed to predict the binding potential of DEP with key proteins in the thyroid hormone pathway. These studies have consistently suggested that DEP can strongly interact with a range of these proteins.[2]

Table 2: Summary of In Silico Molecular Docking Predictions for Diethyl Phosphate

| Target Protein Class | Predicted Interaction | Potential Consequence | Citation |

| Thyroid Hormone Biosynthesis Proteins (e.g., TPO) | Strong interaction | Altered thyroid hormone synthesis | [2] |

| Thyroid Hormone Transport Proteins (e.g., TTR) | Strong interaction | Disrupted transport and altered free hormone levels | [2] |

| Thyroid Hormone Metabolism Enzymes (e.g., Deiodinases) | Strong interaction | Altered conversion of T4 to T3 | [2] |

| Thyroid Hormone Receptors (TRα, TRβ) | Strong interaction | Agonistic or antagonistic effects on gene transcription | [2] |

Note: Specific binding affinity values (e.g., kcal/mol) were not available in the cited abstract.

Experimental Protocols

This section provides an overview of the methodologies relevant to studying the effects of DEP on the thyroid system.

In Vivo Studies: Animal Model and Dosing

A representative protocol for chronic exposure of rats to DEP involves the following:

-

Animal Model: Adult male Wistar rats.

-

Acclimation: A one-week acclimation period is standard.

-

Grouping: Animals are randomly divided into control and treatment groups.

-

Dosing: DEP is administered by oral gavage. A study by Li et al. (2019) used doses of 0.08 mg/kg and 0.13 mg/kg body weight daily for 20 weeks. The vehicle for the control group was 0.9% saline containing 0.1% DMSO.

-

Monitoring: Body weight and food consumption are monitored weekly.

-

Sample Collection: At the end of the exposure period, blood is collected for serum analysis, and tissues (e.g., thyroid, liver) are harvested for histological or gene expression analysis.

Measurement of Thyroid Hormones in Rat Serum

Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits are commonly used to quantify T3, T4, and TSH levels in rat serum. A general protocol is as follows:

-

Sample Preparation: Serum is separated from whole blood by centrifugation.

-

Assay Principle: The assay typically employs a quantitative sandwich enzyme immunoassay technique. A capture antibody specific for the target hormone is pre-coated onto a microplate.

-

Procedure:

-

Standards and samples are added to the wells.

-

An HRP-conjugated detection antibody is added.

-

After incubation and washing, a substrate solution is added, and color develops in proportion to the amount of hormone present.

-

The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm).

-

-

Quantification: A standard curve is generated to determine the concentration of the hormone in the samples.

dot

Caption: General workflow for a thyroid hormone ELISA.

In Silico Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

-

Protein and Ligand Preparation: The 3D structures of the target proteins (e.g., TPO, TTR, TR) are obtained from protein data banks. The 3D structure of DEP is generated and optimized.

-

Docking Simulation: A docking program is used to place the DEP molecule into the binding site of the target protein in various orientations and conformations.

-

Scoring: The binding affinity of each pose is estimated using a scoring function, which typically calculates a value in kcal/mol. The more negative the value, the stronger the predicted binding.

-

Analysis: The results are analyzed to identify the most likely binding mode and to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between DEP and the target protein.

Conclusion and Future Directions

The available evidence strongly suggests that diethyl phosphate is a potential thyroid-disrupting chemical. In vivo studies in rats have demonstrated its ability to cause thyroid hormone-related disorders, and in silico models predict that it can interact with multiple key proteins within the thyroid hormone system. However, a significant data gap exists regarding the specific quantitative effects of DEP on thyroid hormone levels and its precise binding affinities for thyroid-related proteins.

Future research should prioritize the following:

-

Quantitative In Vivo Studies: Well-designed dose-response studies in animal models are needed to quantify the effects of DEP on serum T3, T4, and TSH levels.

-

In Vitro Mechanistic Studies: In vitro assays using, for example, FRTL-5 thyroid cells or purified proteins are required to confirm the direct effects of DEP on thyroid hormone synthesis, transport, metabolism, and receptor binding, and to determine key parameters such as IC50 or Ki values.

-

Publication of In Silico Data: Detailed results from molecular docking and molecular dynamics simulations, including binding energies and interaction profiles, should be made publicly available to allow for a more thorough assessment of the risks posed by DEP.

A deeper understanding of the mechanisms by which DEP disrupts the thyroid hormone system is crucial for regulatory agencies and public health officials to accurately assess the risks associated with exposure to organophosphorus pesticides and their metabolites.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Assessment of the endocrine-disrupting effects of diethyl phosphate, a nonspecific metabolite of organophosphorus pesticides, by in vivo and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Diethylphosphate and the Gut Microbiota: A Technical Guide to Host-Microbe Interactions in Rats

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the interactions between diethylphosphate (DEP), a common metabolite of organophosphorus pesticides, and the gut microbiota in rat models. Chronic exposure to DEP has been demonstrated to induce significant alterations in the composition and function of the gut microbiome, leading to downstream effects on host physiology, including changes in serum lipids, hormone levels, and inflammatory markers. This document synthesizes key quantitative data from published studies, presents detailed experimental protocols for investigating these interactions, and visualizes the complex biological pathways involved. The information contained herein is intended to serve as a valuable resource for researchers in toxicology, microbiology, and drug development to design and execute further studies aimed at elucidating the mechanisms of DEP toxicity and developing potential therapeutic interventions.

Introduction

Organophosphorus pesticides are widely used in agriculture, leading to human exposure through dietary intake. These compounds are metabolized in the body to various metabolites, with this compound (DEP) being one of the most common.[1] While traditionally, the toxicity of organophosphates has been attributed to their direct effects on the nervous system, emerging evidence highlights the significant role of the gut microbiota in mediating their toxicity. The gut microbiome is a complex ecosystem that can metabolize xenobiotics and influence host health and disease.[2] Understanding the intricate interplay between DEP and the gut microbiota is crucial for a comprehensive risk assessment and for the development of strategies to mitigate its adverse health effects. This guide focuses on the effects of DEP on the gut microbiota in rats, a commonly used animal model in toxicological research.

Quantitative Effects of this compound on Rat Gut Microbiota and Host Physiology

Chronic exposure of rats to this compound has been shown to elicit distinct and dose-dependent changes in the gut microbial composition and various physiological parameters. The following tables summarize the key quantitative findings from a seminal study where adult male rats were exposed to DEP for 20 weeks.[1]

Table 1: Effects of this compound (DEP) on Gut Microbiota Composition in Rats [1]

| Bacterial Genera | Low Dose DEP (0.08 mg/kg) | High Dose DEP (0.13 mg/kg) |

| Paraprevotella | Significantly Enriched | Significantly Enriched |

| Parabacteroides | Significantly Enriched | Significantly Enriched |

| Alloprevotella | Significantly Enriched | Significantly Enriched |

| Helicobacter | Significantly Enriched | Significantly Enriched |

| Intestinimonas | No Significant Change | Significantly Enriched |

| Clostridium sensu stricto 1 | No Significant Change | Significantly Enriched |

| Lactobacillus | No Significant Change | Significantly Enriched |

Table 2: Effects of this compound (DEP) on Serum Hormones and Inflammatory Cytokines in Rats [1]

| Parameter | Low Dose DEP (0.08 mg/kg) | High Dose DEP (0.13 mg/kg) |

| Estradiol | No Significant Change | Increased |

| Peptide Tyrosine-Tyrosine (PYY) | No Significant Change | Increased |

| Ghrelin | No Significant Change | Increased |

| Interleukin-6 (IL-6) | Decreased | Decreased |

| Tumor Necrosis Factor-alpha (TNF-α) | No Significant Change | No Significant Change |

Table 3: Effects of this compound (DEP) on Serum Lipids in Rats [1]

| Parameter | Low Dose DEP (0.08 mg/kg) | High Dose DEP (0.13 mg/kg) |

| Total Triglycerides (TGs) | No Significant Change | Decreased |

| Low-Density Lipoprotein Cholesterol (LDL-C) | No Significant Change | Decreased |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the interaction between this compound and the gut microbiota in rats.

Animal Study Design

A typical experimental workflow for investigating the effects of a xenobiotic like DEP on the gut microbiota in a rat model is depicted below.

Experimental workflow for studying DEP effects on rats.

Protocol:

-

Animals: Adult male Sprague-Dawley or Wistar rats are commonly used. They should be housed in a controlled environment with a standard diet and water ad libitum.

-

Acclimatization: Allow a minimum of one week for the rats to acclimate to the housing conditions before the start of the experiment.

-

Grouping: Randomly assign rats to different experimental groups: a control group receiving the vehicle (e.g., corn oil), a low-dose DEP group, and a high-dose DEP group.

-

Exposure: Administer DEP orally via gavage daily for the specified duration (e.g., 20 weeks). Doses are typically based on environmentally relevant concentrations.

-

Sample Collection: Collect fecal samples periodically to monitor changes in the gut microbiota. At the end of the exposure period, collect terminal blood samples for serum analysis.

16S rRNA Gene Sequencing and Analysis of Gut Microbiota

Objective: To determine the composition of the gut microbiota.

Protocol:

-

Fecal DNA Extraction:

-

Use a commercial DNA extraction kit (e.g., QIAamp DNA Stool Mini Kit) according to the manufacturer's instructions.

-

Homogenize approximately 200 mg of fecal sample in the provided lysis buffer.

-

Follow the protocol for cell lysis, proteinase K digestion, and DNA purification.

-

Elute the purified DNA in a low-salt buffer.

-

-

PCR Amplification of the 16S rRNA Gene:

-

Amplify the V3-V4 hypervariable region of the 16S rRNA gene using specific primers (e.g., 341F and 806R).

-

Perform PCR using a high-fidelity DNA polymerase.

-

Verify the PCR products by agarose gel electrophoresis.

-

-

Library Preparation and Sequencing:

-

Purify the PCR products.

-

Perform a second round of PCR to attach sequencing adapters and barcodes.

-

Pool the barcoded amplicons in equimolar concentrations.

-

Sequence the library on an Illumina MiSeq or NovaSeq platform.

-

-

Bioinformatic Analysis:

-

Process the raw sequencing reads to remove low-quality sequences and adapters.

-

Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

-

Assign taxonomy to the OTUs/ASVs using a reference database (e.g., Greengenes, SILVA).

-

Perform alpha and beta diversity analyses to compare the microbial communities between different experimental groups.

-

Analysis of Serum Lipids, Hormones, and Inflammatory Cytokines

Objective: To quantify key physiological parameters in the blood.

Protocols:

-

Serum Lipid Profile: Use commercially available enzymatic colorimetric assay kits for the determination of total triglycerides (TGs) and low-density lipoprotein cholesterol (LDL-C). Follow the manufacturer's instructions for the assay procedure and spectrophotometric readings.

-

Serum Hormones (Estradiol, PYY, Ghrelin): Utilize specific enzyme-linked immunosorbent assay (ELISA) kits for each hormone. The general procedure involves:

-

Adding standards and samples to the antibody-coated microplate wells.

-

Incubating to allow the hormone to bind to the immobilized antibody.

-

Adding a biotin-conjugated detection antibody.

-

Adding streptavidin-HRP conjugate.

-

Adding a substrate solution to produce a colorimetric signal.

-

Measuring the absorbance at the appropriate wavelength and calculating the hormone concentration based on the standard curve.

-

-

Inflammatory Cytokines (IL-6, TNF-α): Use a multiplex immunoassay kit (e.g., Luminex-based) or individual ELISA kits for the quantification of IL-6 and TNF-α in serum, following the manufacturer's protocols.

Signaling Pathways and Mechanistic Insights

The alterations in the gut microbiota induced by this compound can trigger a cascade of events that impact host health. The following diagram illustrates a plausible signaling pathway linking DEP exposure to the observed physiological changes.

References

An In-depth Technical Guide on the Solubility of Diethyl Phosphate in Organic Solvents and Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl phosphate (DEP), a dialkyl phosphate ester, is a compound of significant interest in various scientific and industrial fields. It is recognized as a primary metabolite of numerous organophosphate pesticides and nerve agents, making its detection and quantification crucial for toxicological and environmental monitoring.[1] Furthermore, its chemical properties, including its solubility, are fundamental to its application in chemical synthesis and its behavior in biological and environmental systems.